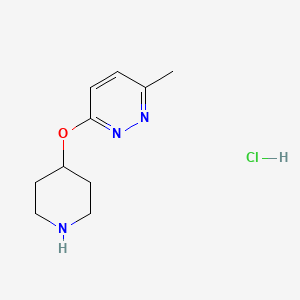
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a nitrobenzylidene group and a styryl group attached to the aniline core. It is known for its vibrant color and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline typically involves a multi-step process. One common method includes the condensation reaction between N,N-dimethylaniline and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as a ligand, binding to specific receptors and modulating their activity. The pathways involved in its mechanism of action include redox reactions and receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with similar chemical properties but lacks the nitrobenzylidene and styryl groups.
4-Nitroaniline: Contains the nitro group but does not have the dimethylamino and styryl groups.
N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the styryl group.
Uniqueness
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline is unique due to the presence of both the nitrobenzylidene and styryl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C23H21N3O2 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(E)-2-[4-[(4-nitrophenyl)methylideneamino]phenyl]ethenyl]aniline |
InChI |
InChI=1S/C23H21N3O2/c1-25(2)22-13-7-19(8-14-22)4-3-18-5-11-21(12-6-18)24-17-20-9-15-23(16-10-20)26(27)28/h3-17H,1-2H3/b4-3+,24-17? |
InChI-Schlüssel |
IKWVEIHOSZZFOX-AMUBPTKPSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)




![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)


![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)


![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)

![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
